molecular formula C8H9ClO3S B1602851 2-Ethoxybenzene-1-sulfonyl chloride CAS No. 68800-33-9

2-Ethoxybenzene-1-sulfonyl chloride

Cat. No. B1602851
CAS RN: 68800-33-9
M. Wt: 220.67 g/mol
InChI Key: RWURYJNJYODVAL-UHFFFAOYSA-N
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Description

2-Ethoxybenzene-1-sulfonyl chloride, also known as 2-ethoxy-1-sulfonylbenzene chloride, is an organic compound that is widely used in the synthesis of organic compounds. It is a colorless, volatile liquid that is soluble in water, ethanol, and benzene. It is widely used in the synthesis of pharmaceutical compounds, organic intermediates, and other organic compounds.

Scientific Research Applications

Adsorption Studies

2-Ethoxybenzene-1-sulfonyl chloride derivatives have been explored for their potential in environmental applications, specifically in adsorption studies. For instance, research on the adsorption of Pb(II) from aqueous solutions using oxidized multiwall carbon nanotubes highlighted the role of surfactants, including compounds related to 2-Ethoxybenzene-1-sulfonyl chloride, in enhancing the adsorption process through electrostatic, hydrophobic, and π–π interactions (Li et al., 2011).

Chemical Synthesis

In the field of chemical synthesis, 2-Ethoxybenzene-1-sulfonyl chloride and its derivatives serve as versatile reagents. They are used in sulfonation reactions to prepare sulfonamides or as protecting groups for nitrogen atoms. This application is critical for the synthesis of complex organic molecules with potential pharmacological activities (Raheja & Johnson, 2001).

Catalysis

Research in catalysis has shown that derivatives of 2-Ethoxybenzene-1-sulfonyl chloride can facilitate innovative synthetic routes. For example, the development of new catalytic processes for the synthesis of α-amino ketones from terminal alkynes, utilizing N-sulfonyl-1,2,3-triazoles, highlights the role of these compounds in enhancing the efficiency and selectivity of chemical transformations (Miura et al., 2012).

Material Science

In material science, 2-Ethoxybenzene-1-sulfonyl chloride derivatives have been used to modify surfaces and create functional materials. For instance, the synthesis and application of bis-sulfonamides for the development of highly efficient Co2+ ions sensors demonstrate the utility of these compounds in fabricating sensitive and selective sensors for environmental monitoring (Sheikh et al., 2016).

Environmental Science

In environmental science, studies on the oxidation of sulfonamide antibiotics by chlorine dioxide in water shed light on the degradation pathways of pharmaceuticals in aquatic environments. These studies involve compounds related to 2-Ethoxybenzene-1-sulfonyl chloride, providing insights into the mechanisms of pollutant degradation and the formation of potentially harmful byproducts (Ben et al., 2017).

properties

IUPAC Name

2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWURYJNJYODVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596731
Record name 2-Ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxybenzene-1-sulfonyl chloride

CAS RN

68800-33-9
Record name 2-Ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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